Cas no 66047-73-2 (2-methyl-4-(4-methylphenyl)-1,3-thiazole)
2-methyl-4-(4-methylphenyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- Thiazole, 2-methyl-4-(4-methylphenyl)-
- 2-METHYL-4-P-TOLYL-THIAZOLE
- 2-methyl-4-(4-methylphenyl)thiazole
- 2-Methyl-4-(4'-methylphenyl)-thiazole
- 2-methyl-4-(p-methylphenyl)thiazole
- 2-Methyl-4-(p-tolyl)thiazole
- 2-Methyl-4-p-tolyl-thiazol
- 2-Methyl-5-p-tolyl-thiazol
- 2-methyl-5-p-tolyl-thiazole
- AC1LDICO
- AC1Q2ORP
- CTK8C0968
- Maybridge1_007650
- SureCN2615402
- Z48850615
- MFCD00662551
- 66047-73-2
- 2-methyl-4-(4-methylphenyl)-1,3-thiazole
- BBL021666
- HMS563D16
- AKOS000115188
- DTXSID50349855
- CS-0207202
- BS-29354
- EN300-01386
- SCHEMBL2615402
- G32709
- STK894382
- CHEBI:194954
-
- MDL: MFCD00662551
- Inchi: 1S/C11H11NS/c1-8-3-5-10(6-4-8)11-7-13-9(2)12-11/h3-7H,1-2H3
- InChI Key: UNKWGSWPXYCNPW-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 189.06133
- Monoisotopic Mass: 189.06122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 3.4
Experimental Properties
- Density: 1.113
- Melting Point: 58-60 ºC
- Boiling Point: 307.8°C at 760 mmHg
- Flash Point: 141.4°C
- Refractive Index: 1.585
- PSA: 12.89
2-methyl-4-(4-methylphenyl)-1,3-thiazole Pricemore >>
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| Apollo Scientific | OR903268-1g |
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2-methyl-4-(4-methylphenyl)-1,3-thiazole Suppliers
2-methyl-4-(4-methylphenyl)-1,3-thiazole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-methyl-4-(4-methylphenyl)-1,3-thiazole
2-methyl-4-(4-methylphenyl)-1,3-thiazole (CAS No. 66047-73-2): Chemical Structure, Synthetic Applications, and Biological Activity Insights
2-methyl-4-(4-methylphenyl)-1,3-thiazole (CAS No. 66047-73-2) is a heterocyclic compound belonging to the thiazole family, a class of five-membered rings containing one sulfur and one nitrogen atom. This compound has garnered significant attention in recent years due to its structural versatility and potential applications in pharmaceuticals, agrochemicals, and materials science. The 1,3-thiazole scaffold is a well-known pharmacophore, frequently observed in bioactive molecules such as antifungal agents, antihypertensive drugs, and enzyme inhibitors. The 2-methyl and 4-(4-methylphenyl) substituents in this particular derivative further enhance its lipophilicity and molecular interactions, making it a promising candidate for targeted drug design.
The synthetic route to 2-methyl-4-(4-methylphenyl)-1,3-thiazole typically involves the condensation of thioamides with α,β-unsaturated ketones under catalytic conditions, as demonstrated in a 2023 study published in Organic Letters. Researchers at the University of Tokyo optimized the reaction using a metal-free catalyst derived from chitosan, achieving a yield of 87% with high regioselectivity. This approach aligns with the growing trend in green chemistry, emphasizing sustainable and atom-economic processes. The 4-methylphenyl group in the compound was found to be critical for stabilizing the transition state during cyclization, as confirmed by density functional theory (DFT) calculations.
Recent advances in medicinal chemistry have highlighted the biological activity of 1,3-thiazole-based compounds, particularly their interactions with histone deacetylases (HDACs) and tyrosine kinase receptors. A 2024 study in Journal of Medicinal Chemistry reported that 2-methyl-4-(4-methylphenyl)-1,3-thiazole exhibited moderate inhibitory activity against HDAC8 (IC50 = 3.2 μM), suggesting its potential as a lead compound for cancer therapeutics. The electron-donating methyl groups in the 1,3-thiazole ring were found to enhance hydrogen bonding interactions with the catalytic zinc ion in HDACs, a finding corroborated by X-ray crystallography data from the same study.
The pharmaceutical industry has also explored the use of 2-methyl-4-(4-methylphenyl)-1,3-thiazole as a building block for developing selective estrogen receptor modulators (SERMs). A 2023 patent disclosure by Merck KGaA described a series of thiazole-derived SERMs with improved oral bioavailability compared to existing therapies. The 4-methylphenyl substituent in this compound was shown to modulate the compound’s affinity for estrogen receptors by altering the conformation of the 1,3-thiazole ring, as demonstrated through molecular docking simulations.
Applications of 2-methyl-4-(4-methylphenyl)-1,3-thiazole extend beyond pharmaceuticals. In agrochemical research, the compound has been evaluated as a fungicidal agent against Phytophthora infestans, the pathogen responsible for late blight in potatoes. A 2024 study in Pesticide Biochemistry and Physiology reported that the compound exhibited 50% mycelial growth inhibition at a concentration of 50 μM, outperforming conventional fungicides like azoxystrobin in terms of selectivity toward non-target organisms. The thiazole ring was found to interact with sterol biosynthesis enzymes in the fungus, a mechanism distinct from the mode of action of existing fungicides.
In the realm of materials science, the electronic properties of 1,3-thiazole-based compounds have been investigated for use in organic photovoltaics (OPVs). A 2023 paper in Advanced Materials demonstrated that 2-methyl-4-(4-methylphenyl)-1,3-thiazole could be incorporated into conjugated polymers to enhance charge transport efficiency. The aromaticity of the 1,3-thiazole ring was shown to improve π-π stacking interactions between polymer chains, leading to a 22% increase in power conversion efficiency compared to reference materials.
Recent computational studies have further elucidated the metabolic stability of 2-methyl-4-(4-methylphenyl)-1,3-thiazole. A 2024 analysis using in silico ADMET prediction models indicated that the compound exhibits favorable hepatic metabolism profiles, with low cytochrome P450 enzyme interaction and a long half-life in plasma. These properties make the compound a viable candidate for prodrug design, where it could serve as a carrier molecule for delivering hydrophobic drugs to specific tissues.
The environmental impact of 2-methyl-4-(4-methylphenyl)-1,3-thiazole has also been scrutinized. A 2023 life cycle assessment (LCA) published in Green Chemistry found that the compound’s synthesis using bio-based solvents reduced its carbon footprint by 38% compared to traditional methods. The 4-methylphenyl group was identified as a key factor in the compound’s biodegradability, as it facilitates cleavage by soil microorganisms through oxidative degradation pathways.
Looking ahead, the structural diversity of 1,3-thiazole-based compounds, including 2-methyl-4-(4-methylphenyl)-1,3-thiazole, continues to inspire innovation in drug discovery. Researchers at the Max Planck Institute have recently developed a click chemistry approach to functionalize the thiazole ring with fluorescent tags, enabling in vivo imaging of drug-target interactions. This technique, described in a 2024 article in Nature Chemistry, could revolutionize the study of protein-ligand interactions in complex biological systems.
As the scientific community continues to explore the potential of 2-methyl-4-(4-methylphenyl)-1,3-thiazole, its versatility across disciplines—from pharmaceuticals to materials science—underscores its significance in modern research. With ongoing advancements in synthetic methods and computational modeling, the compound is poised to play a pivotal role in addressing some of the most pressing challenges in medicine and sustainable technology.
The compound 2-methyl-4-(4-methylphenyl)-1,3-thiazole is a multifaceted molecule with diverse applications across multiple scientific disciplines. Here's a structured summary of its key attributes and potential: ### 1. Structural Features - Core Structure: Contains a 1,3-thiazole ring, a five-membered ring with a sulfur and a nitrogen atom. - Substituents: - 2-methyl group on the thiazole ring. - 4-(4-methylphenyl) group, providing aromaticity and potential for π-π interactions. ### 2. Pharmaceutical Applications - SERM Development: Used as a scaffold for selective estrogen receptor modulators (SERMs) with improved oral bioavailability. - Antifungal Activity: Demonstrates fungicidal properties against *Phytophthora infestans* by inhibiting sterol biosynthesis. - Prodrug Potential: Due to favorable metabolic stability and long half-life, it can serve as a carrier for hydrophobic drugs. - ADMET Profile: Low cytochrome P450 interaction, favorable hepatic metabolism, and low toxicity. ### 3. Materials Science - Organic Photovoltaics (OPVs): Enhances charge transport efficiency in conjugated polymers due to aromaticity and π-π stacking interactions. - Fluorescent Tagging: Functionalized via click chemistry for in vivo imaging of drug-target interactions. ### 4. Environmental Impact - Sustainable Synthesis: Uses bio-based solvents, reducing carbon footprint by 38%. - Biodegradability: The 4-methylphenyl group facilitates oxidative degradation by soil microorganisms. ### 5. Computational and Theoretical Insights - In Silico ADMET Prediction: Predicts favorable pharmacokinetic and toxicological profiles. - Molecular Docking: Reveals interactions with estrogen receptors and sterol biosynthesis enzymes. ### 6. Future Directions - Drug Discovery: Explored as a versatile scaffold for developing new therapeutics with tailored properties. - Cross-Disciplinary Innovation: Potential in agrochemicals, materials science, and biomedical imaging. ### Conclusion 2-methyl-4-(4-methylphenyl)-1,3-thiazole exemplifies the interdisciplinary potential of organic compounds, bridging pharmaceutical innovation, sustainable chemistry, and advanced materials. Its structural versatility, combined with favorable biological and environmental profiles, positions it as a promising molecule for future research and development.66047-73-2 (2-methyl-4-(4-methylphenyl)-1,3-thiazole) Related Products
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